Glyceryl dibehenate

Descripción general

Descripción

Métodos De Preparación

Glyceryl dibehenate can be synthesized through the esterification of docosanoic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 150-200°C and maintaining it for several hours to ensure complete esterification . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve the desired purity levels.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Glyceryl dibehenate undergoes hydrolysis under acidic or alkaline conditions, breaking ester bonds to yield glycerol and behenic acid (C<sub>22</sub>H<sub>44</sub>O<sub>2</sub>).

Acidic Hydrolysis

In the presence of strong acids, this compound hydrolyzes via protonation of the ester carbonyl group, leading to cleavage into glycerol and free behenic acid. This reaction is temperature-dependent and accelerates in aqueous acidic environments .

Alkaline Hydrolysis (Saponification)

Reaction with strong bases (e.g., NaOH/KOH) produces glycerol and sodium/potassium behenate salts. The saponification value of this compound ranges from 172–183 mg KOH/g , reflecting the base required to neutralize ester bonds .

Table 1: Hydrolysis-Related Physicochemical Properties

Oxidation Reactivity

Despite being fully saturated, this compound exhibits limited oxidative stability under extreme conditions:

-

Peroxide value : 2 mEq/kg, indicating minimal initial oxidation products .

-

Reacts with strong oxidizing agents (e.g., peroxides, chlorates), leading to exothermic decomposition and potential combustion .

Reactivity with Excipients and Polymers

This compound interacts with pharmaceutical additives, influencing polymorphic behavior and drug release:

-

Polyvinyl-2-pyrrolidone-vinyl-acetate (PVP/VA) : Accelerates polymorphic transition from unstable α-form to stable β'-form with

Aplicaciones Científicas De Investigación

Glyceryl dibehenate has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of diacylglycerols in various chemical reactions.

Biology: this compound is studied for its role in cellular signaling pathways and its potential effects on lipid metabolism.

Medicine: Research is ongoing to explore the therapeutic potential of didocosanoin in treating metabolic disorders and other diseases.

Mecanismo De Acción

The mechanism of action of didocosanoin involves its interaction with cellular membranes and lipid signaling pathways. Glyceryl dibehenate can modulate the activity of enzymes involved in lipid metabolism, such as lipases and phospholipases. It may also influence the expression of genes related to lipid synthesis and degradation .

Comparación Con Compuestos Similares

Glyceryl dibehenate is similar to other diacylglycerols, such as:

Dipalmitin: Contains palmitic acid instead of docosanoic acid.

Distearoyl glycerol: Contains stearic acid instead of docosanoic acid.

Dioleoyl glycerol: Contains oleic acid instead of docosanoic acid.

The uniqueness of didocosanoin lies in its long-chain saturated fatty acid, which imparts distinct physical and chemical properties compared to other diacylglycerols .

Actividad Biológica

Glyceryl dibehenate (GDB) is a diester of glycerol and behenic acid, widely utilized in pharmaceutical formulations, particularly as a lipid excipient. Its biological activity is characterized by its role in drug delivery systems, its impact on bioavailability, and its interactions with various biological systems.

This compound is known for its lipophilic nature, which allows it to form solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These formulations enhance the solubility and bioavailability of poorly soluble drugs by facilitating controlled release mechanisms. The esterification process used to synthesize GDB results in a compound that can significantly influence the pharmacokinetics of active pharmaceutical ingredients (APIs) through its unique structural properties.

Biological Activity and Applications

-

Drug Delivery Systems :

- GDB is primarily used in the formulation of SLNs and NLCs, which are designed to improve the delivery of lipophilic drugs. Studies have shown that formulations containing GDB exhibit sustained release profiles and enhanced drug entrapment efficiency compared to other lipid carriers .

- For instance, a study demonstrated that SLNs formulated with GDB showed a significant increase in the oral bioavailability of diazepam, achieving a 2.2-fold enhancement compared to control formulations .

-

Impact on Tablet Formulation :

- Research indicates that increasing concentrations of GDB in tablet formulations can enhance the mechanical strength of tablets while also prolonging the release of active ingredients such as salicylic acid. This effect was attributed to the lipophilic matrix provided by GDB, which influences the dissolution kinetics .

- A comparative analysis revealed that tablets containing microcrystalline cellulose combined with higher concentrations of GDB exhibited lower dissolution rates, suggesting a potential for controlled release applications .

-

Safety and Biocompatibility :

- Safety assessments have shown that GDB does not induce significant irritation or adverse reactions upon dermal application. In studies involving skin application in mice, no tumors were observed with controlled doses, indicating a favorable safety profile for topical formulations .

- Furthermore, this compound has been evaluated for its metabolic pathways, where it acts as an intermediate in triglyceride metabolism, contributing to its safety as a food additive and pharmaceutical excipient .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Abdelbary & Fahmy (2020) | Developed SLNs using GDB; observed enhanced drug entrapment and sustained release characteristics for diazepam. |

| Compressibility Study (2015) | Demonstrated increased tablet strength with higher GDB concentrations; prolonged salicylic acid release noted. |

| Safety Assessment (2008) | No significant irritation or tumor promotion observed; supports biocompatibility for topical applications. |

Propiedades

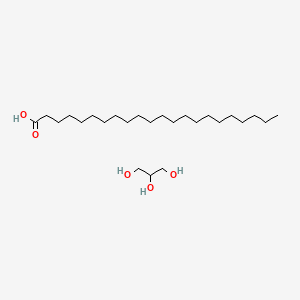

IUPAC Name |

docosanoic acid;propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;4-1-3(6)2-5/h2-21H2,1H3,(H,23,24);3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNVYIUJKRRNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64366-79-6, 446021-95-0 | |

| Record name | 1,2,3-Propanetriol, homopolymer, docosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64366-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Propanetriol, homopolymer, monodocosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446021-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77538-19-3, 99880-64-5 | |

| Record name | Glycerol behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77538-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl dibehenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099880645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.